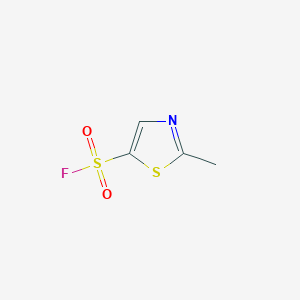

2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Description

Evolution of Sulfonyl Fluoride (B91410) Chemistry in Modern Organic Synthesis

Sulfonyl fluorides, once considered relatively inert, have undergone a renaissance in modern organic synthesis. This resurgence is largely credited to the pioneering work of K. Barry Sharpless and the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which has been hailed as a next-generation click chemistry reaction. rhhz.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and latent reactivity. uva.nl They are remarkably stable to a wide range of chemical conditions, including aqueous environments, yet can be activated to react with nucleophiles under specific, often catalyzed, conditions. uva.nl

This "tunable" reactivity has made them invaluable tools in various scientific disciplines. In medicinal chemistry and chemical biology, sulfonyl fluorides have emerged as effective covalent probes and inhibitors, capable of forming stable covalent bonds with specific amino acid residues such as lysine (B10760008), tyrosine, and histidine in proteins. nih.gov This has opened new avenues for the design of targeted covalent inhibitors. wuxiapptec.com The SuFEx reaction itself provides a reliable method for connecting molecular building blocks, finding broad applications in drug discovery, polymer science, and materials science. rhhz.netuva.nl The development of new synthetic methods to access a diverse range of sulfonyl fluoride-containing molecules continues to be an active area of research. rhhz.net

The 1,3-Thiazole Moiety as a Privileged Scaffold in Chemical Research

The 1,3-thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a vast number of biologically active natural products and synthetic compounds. nih.gov The unique electronic properties and structural features of the thiazole (B1198619) ring allow it to engage in various interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.

Thiazole derivatives have been shown to exhibit an impressive array of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This versatility has led to the incorporation of the thiazole nucleus into numerous FDA-approved drugs. The stability of the thiazole ring and the ability to readily functionalize it at various positions make it an attractive building block for the synthesis of new therapeutic agents. nih.govnih.gov

Positioning of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride within Contemporary Research Landscapes

This compound integrates the advantageous features of both the sulfonyl fluoride group and the 1,3-thiazole scaffold. Its structure suggests its potential utility as a versatile building block in several areas of chemical research. The presence of the SuFEx-active sulfonyl fluoride handle on a biologically relevant thiazole core positions it as a potentially valuable tool for:

Drug Discovery and Medicinal Chemistry: It can be used as a fragment in the synthesis of more complex molecules targeting a variety of diseases. The sulfonyl fluoride moiety could be employed to form covalent bonds with target proteins, potentially leading to inhibitors with enhanced potency and duration of action.

Chemical Biology: As a molecular probe to investigate biological systems. The thiazole portion could direct the molecule to a specific biological target, while the sulfonyl fluoride allows for covalent labeling and identification of binding partners.

SuFEx Click Chemistry: Serving as a readily available building block for the modular synthesis of new chemical libraries. The reactivity of the sulfonyl fluoride can be harnessed to connect the 2-methyl-1,3-thiazole unit to other molecules of interest.

While the specific applications and detailed research findings for this compound are not yet extensively documented in peer-reviewed literature, its chemical structure strongly suggests a role at the forefront of modern chemical synthesis and drug discovery. One study on related sulfonyl fluoride functionalized 2-aminothiazoles highlighted that the electron-rich nature of the thiazole ring can influence the reactivity of the sulfonyl fluoride group, indicating that the interplay between these two moieties is a key aspect of its chemical behavior. chemrxiv.org

Below is a table summarizing the key properties of the constituent functional groups.

| Functional Group | Key Features | Primary Applications in this Context |

| Sulfonyl Fluoride (-SO₂F) | Balanced stability and reactivity, participates in SuFEx reactions. | Covalent modification of biomolecules, click chemistry ligation. |

| 1,3-Thiazole | Privileged heterocyclic scaffold, biologically active. | Molecular recognition, directing group for biological targets. |

| Methyl Group (-CH₃) | Small, lipophilic substituent. | Can influence steric interactions and metabolic stability. |

The synthesis of related compounds, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, has been reported, which involves the chlorination of a precursor molecule. researchgate.net It is plausible that a similar strategy followed by a halide exchange reaction could be employed for the synthesis of the title compound.

As research into covalent inhibitors and modular click chemistry continues to expand, it is anticipated that the utility of well-designed building blocks like this compound will become increasingly evident, leading to its broader application in the creation of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBIWFMZMSGLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284272 | |

| Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059944-95-3 | |

| Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2059944-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1,3 Thiazole 5 Sulfonyl Fluoride and Derivatives

Direct Formation of the Sulfonyl Fluoride (B91410) Moiety on Thiazole (B1198619) Rings

The introduction of the sulfonyl fluoride group directly onto the thiazole nucleus is a key strategy in the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This approach leverages the functionalization of a pre-formed thiazole ring at the C5 position. Several methods have been developed to achieve this transformation, each with its own set of reagents and reaction conditions.

Strategies from Thiazole Sulfinic Salts

The conversion of thiazole sulfinic acids or their salts to sulfonyl fluorides represents a direct and efficient method. While the inherent instability of sulfinic acids can present challenges, innovative approaches have been developed to overcome this. One such strategy involves the use of a benzothiazole (B30560) sulfinate as a sulfinic acid transfer reagent. This method allows for the generation and subsequent functionalization of the sulfinic acid intermediate under mild, oxidation-free conditions to produce sulfonyl fluorides.

Another related approach involves the in situ generation of a sulfonyl chloride from a heteroaryl thiol, which can then be converted to the sulfonyl fluoride. This process, while not starting from an isolated sulfinic salt, proceeds through a related sulfur-oxygen intermediate and offers a convenient one-pot procedure.

Conversion of Thiazole Sulfonyl Chlorides to Sulfonyl Fluorides

A common and well-established method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. This transformation is typically achieved by treating the thiazole sulfonyl chloride with a fluoride source. A variety of reagents and conditions have been reported to effectively facilitate this conversion, offering flexibility in substrate scope and reaction scalability.

| Fluorinating Agent | Solvent(s) | Temperature | Yield | Reference |

| KHF₂ | CH₂Cl₂/H₂O | 0 to -5 °C | Good | |

| KF | Acetonitrile (B52724) | Room Temp | Excellent | |

| Cyanuric Chloride / KHF₂ | Acetonitrile | 60 °C | - | |

| This table is interactive and represents selected data from the text. |

Potassium bifluoride (KHF₂) in a biphasic system of dichloromethane (B109758) and water has been shown to be an effective reagent for this transformation. Alternatively, potassium fluoride in acetonitrile, often in the presence of a phase-transfer catalyst like 18-crown-6, can provide excellent yields of the desired sulfonyl fluoride. A one-pot, two-step procedure has also been developed where a sulfonic acid is first converted to the sulfonyl chloride using cyanuric chloride, followed by the addition of KHF₂ to furnish the sulfonyl fluoride.

Utilization of Sulfuryl Fluoride (SO₂F₂) in Thiazole Functionalization

Sulfuryl fluoride (SO₂F₂) serves as a direct and atom-economical reagent for the introduction of the sulfonyl fluoride moiety. This gas can react with suitable thiazole precursors to directly form the C-SO₂F bond. One effective method involves the reaction of an organometallic thiazole species, such as a Grignard reagent, with sulfuryl fluoride. This approach allows for the direct installation of the sulfonyl fluoride group onto the thiazole ring in a single step. The reaction is typically performed in an ethereal solvent like THF at room temperature.

Synthesis of the 2-Methyl-1,3-thiazole Core Preceding Sulfonyl Fluoride Installation

An alternative synthetic strategy involves the initial construction of the 2-methyl-1,3-thiazole ring system, followed by the subsequent introduction of the sulfonyl fluoride group at the 5-position. This approach allows for greater control over the substitution pattern of the thiazole core.

Cyclocondensation Approaches for 1,3-Thiazole Ring Construction

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and provides a reliable method for the construction of the 1,3-thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials. For the synthesis of 2-methylthiazole (B1294427) derivatives, thioacetamide (B46855) is the requisite thioamide component. The reaction conditions can be tuned, including the use of acidic or neutral media, which can influence the regioselectivity of the cyclization.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thioamide | Acidic or Neutral | Thiazole | |

| Unsymmetrical 1,3-Diketone | Thioamide | Solvent-free, 70-80°C | 2-Aryl/hetaryl-4-methyl-5-acylthiazole | |

| β-Keto ester | Thioacetamide | Aqueous medium | 2-Methylthiazole derivative | |

| This table is interactive and represents selected data from the text. |

Regioselective Introduction of the 2-Methyl Group

Achieving the desired regiochemistry, specifically the placement of the methyl group at the 2-position of the thiazole ring, is crucial. The Hantzsch synthesis, when employing thioacetamide, inherently directs the methyl group to the 2-position of the resulting thiazole.

Furthermore, specific methodologies have been developed to ensure high regioselectivity. For instance, a one-pot, solvent-free reaction between in situ generated α-bromo-1,3-diketones and thioamides has been reported to exclusively yield a single regioisomer of multifunctionalized thiazoles. Another approach involves the reaction of β-keto esters with thioacetamide in an aqueous medium, which also leads to the formation of 2-methylthiazole derivatives. In cases where the thiazole ring is already formed, direct C-H activation or lithiation can be employed to introduce substituents, although careful control of reaction conditions is necessary to achieve the desired regioselectivity. For instance, deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with BuLi or LDA occurs specifically at the 2-methyl position.

Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis aims to generate complex and structurally diverse small molecules from simple starting materials. For derivatives of this compound, this involves the strategic introduction of various functional groups onto the thiazole ring or the modification of the sulfonyl fluoride moiety itself.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for reliably connecting molecular modules. researchgate.netjk-sci.com A key feature of SuFEx is the remarkable stability of the S(VI)-F bond, which remains inert under most conditions but can be selectively activated to react with nucleophiles. researchgate.netnih.gov This unique reactivity profile makes sulfonyl fluorides, such as this compound, excellent electrophilic hubs for modular synthesis. nih.govnih.gov

The SuFEx reaction allows for the assembly of derivatives by coupling the sulfonyl fluoride core with a wide range of nucleophilic partners, including phenols, amines, and alcohols, to form stable sulfonate, sulfonamide, and sulfate (B86663) linkages. researchgate.netnih.gov This approach enables the rapid generation of compound libraries from a common precursor.

Research into the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, which are closely related structures, demonstrates the utility of this strategy. chemrxiv.org While the electron-rich nature of the 2-aminothiazole (B372263) ring can render the SuFEx reaction more challenging than anticipated, modified conditions can lead to successful coupling. chemrxiv.org For instance, using more forcing conditions, such as cesium carbonate (Cs2CO3) in acetonitrile at elevated temperatures, facilitates the reaction with various phenols to produce the desired sulfonate derivatives in excellent yields. chemrxiv.org This demonstrates the adaptability of SuFEx chemistry for the diversification of even challenging heterocyclic systems.

Table 1: SuFEx Reactions of a 2-Aminothiazole Sulfonyl Fluoride Derivative with Phenols chemrxiv.org

Reaction Conditions: 0.10 mmol of thiazole, 0.10 mmol of phenol (B47542), and 0.10 mmol of Cs2CO3 in MeCN (0.50 mL) heated at 60 °C for 16 h.

| Entry | Phenol | Product | Yield (%) |

| 1 | 4-Methoxyphenol | 4-methoxyphenyl (4-((4-methoxyphenyl)amino)-2-methylthiazol-5-yl)sulfonate | 99 |

| 2 | 4-Fluorophenol | 4-fluorophenyl (4-((4-methoxyphenyl)amino)-2-methylthiazol-5-yl)sulfonate | 66 |

| 3 | 4-(trifluoromethyl)phenol | 4-(trifluoromethyl)phenyl (4-((4-methoxyphenyl)amino)-2-methylthiazol-5-yl)sulfonate | 88 |

Late-Stage Functionalization Strategies

Late-Stage Functionalization (LSF) is a powerful synthetic paradigm that involves introducing functional groups into complex molecules at the final stages of a synthetic sequence. nih.govmpg.de This approach is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each new derivative. nih.gov

For a core structure like this compound, LSF strategies could target the C-H bonds on the thiazole ring or the methyl group for modification. Advances in C-H activation chemistry have expanded the toolbox for LSF, enabling the installation of a wide range of functional groups with high precision and selectivity. nih.gov

While direct LSF examples on this compound are specific, the principles are widely applied to other heterocyclic systems. For example, methods have been developed for the direct phosphonation of thiazoles, and Brønsted acid-mediated synthesis has been successfully used for the late-stage functionalization of complex molecules containing heterocyclic motifs. researchgate.netrsc.org The sulfonyl fluoride group itself can be considered a tool for LSF, as it can be introduced late in a synthesis and then used as a reactive handle for diversification via SuFEx chemistry. rsc.org This dual role makes sulfonyl fluoride-containing heterocycles like this compound valuable platforms for creating diverse molecular libraries. digitellinc.com

Reactivity and Mechanistic Studies of 2 Methyl 1,3 Thiazole 5 Sulfonyl Fluoride

Reactions Involving the 1,3-Thiazole Ring and 2-Methyl Substituent

The reactivity of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (B91410) is not limited to the sulfonyl fluoride group. The thiazole (B1198619) ring and its methyl substituent also possess distinct chemical properties that can participate in or influence reactions.

The 1,3-thiazole ring is an aromatic heterocycle with a specific pattern of electron distribution that dictates its reactivity. pharmaguideline.comnih.gov

Electron Distribution: The nitrogen atom at position 3 is basic and is the site of protonation. pharmaguideline.com The carbon atom at position 2 (C2) is the most electron-deficient, making its attached proton acidic and susceptible to removal by strong bases like organolithium compounds. pharmaguideline.comnih.gov Position 4 (C4) is nearly neutral, while position 5 (C5) is slightly electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com

Electrophilic Substitution: Electrophiles preferentially attack the C5 position. pharmaguideline.com If the C5 position is already substituted, as in 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, electrophilic attack on the ring is disfavored. The presence of an electron-donating group at C2, such as the methyl group, further enhances the electron density at C5, facilitating electrophilic attack at this position in unsubstituted thiazoles. pharmaguideline.com

Nucleophilic Attack: The electron-deficient nature of the C2 position makes it vulnerable to nucleophilic attack, although this typically requires either a strong nucleophile or activation of the ring (e.g., by N-alkylation to form a thiazolium cation). pharmaguideline.com Halogens attached to the thiazole ring can be displaced by nucleophiles. pharmaguideline.com

Influence on Substituents: The electronic nature of the thiazole ring directly impacts the reactivity of its substituents. As previously noted, the electron-rich character of a 2-aminothiazole (B372263) derivative was found to deactivate the C5-sulfonyl fluoride group towards SuFEx. chemrxiv.org This indicates a significant electronic communication between the ring and the sulfonyl fluoride moiety. The 2-methyl group in this compound is also electron-donating, which would similarly be expected to decrease the electrophilicity of the sulfur center at C5, influencing its reactivity in SuFEx transformations.

| Position | Electronic Character | Reactivity Type | Comments | Citation |

|---|---|---|---|---|

| N3 | Basic | Protonation, N-Alkylation | The lone pair of electrons on the nitrogen is readily available. | pharmaguideline.com |

| C2 | Electron-Deficient / Acidic Proton | Deprotonation (by strong base), Nucleophilic Attack | The most electron-deficient carbon in the ring. | pharmaguideline.comnih.gov |

| C4 | Nearly Neutral | Less reactive towards electrophiles/nucleophiles. | - | pharmaguideline.com |

| C5 | Slightly Electron-Rich | Electrophilic Substitution | Preferred site for electrophiles like halogens. Electron-donating groups at C2 enhance this reactivity. | pharmaguideline.com |

Functional Group Transformations at the 2-Methyl Position

The 2-methyl group on the thiazole ring serves as a handle for a variety of functional group interconversions. The acidity of the protons on the methyl group, enhanced by the electron-withdrawing nature of the adjacent thiazole ring, allows for deprotonation by strong bases. This generates a nucleophilic species that can participate in subsequent reactions. While specific studies on this compound are not prevalent, the reactivity of the 2-methylthiazole (B1294427) scaffold is well-documented, allowing for informed predictions. wikipedia.org

Key transformations can include:

Condensation Reactions: The activated methyl group can react with aldehydes and ketones in aldol-type condensation reactions to form extended conjugated systems.

Oxidation: The methyl group can be oxidized to an aldehyde (a formyl group) or a carboxylic acid, providing a gateway to a host of other functionalities. wikipedia.org

Halogenation: Under radical or basic conditions, the methyl group can be halogenated, introducing a leaving group for subsequent nucleophilic substitution reactions.

Table 1: Plausible Functional Group Transformations at the 2-Methyl Position

| Transformation | Reagents/Conditions | Product Functional Group |

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂) | 2-Formyl-1,3-thiazole derivative |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) | 1,3-Thiazole-2-carboxylic acid derivative |

| Halogenation | N-Bromosuccinimide (NBS), light | 2-(Bromomethyl)-1,3-thiazole derivative |

| Deprotonation/Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 2-Ethyl (or longer chain)-1,3-thiazole derivative |

These transformations highlight the utility of the 2-methyl group as a synthetic linchpin for elaborating the core structure of the parent molecule.

Exploration of Radical Pathways involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is not merely a passive structural element; it can actively participate in radical reactions. Recent advancements in synthetic chemistry have focused on the generation and application of fluorosulfonyl radicals (•SO₂F). rsc.org These radicals can be generated from various precursors under photoredox or thermal conditions and engage in a range of transformations. rsc.orgspringernature.com

The generation of the fluorosulfonyl radical can be achieved through methods such as the photoredox-catalyzed reaction of fluorosulfonyl chloride (FSO₂Cl). rsc.org This radical species can then add to unsaturated systems like alkenes and alkynes. nih.gov This process, known as radical fluorosulfonylation, allows for the direct introduction of the valuable -SO₂F group into organic molecules. rsc.orgnih.gov

Mechanistically, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a suitable precursor, leading to the formation of the fluorosulfonyl radical. The •SO₂F radical then adds to a C-C multiple bond, generating a carbon-centered radical intermediate, which can be further trapped or propagated to yield the final product. rsc.org This approach is noted for its high functional group tolerance and operational simplicity. rsc.org

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry, particularly methods rooted in quantum mechanics, provides indispensable tools for understanding the intricate details of reaction mechanisms, including transition states, intermediates, and the factors governing selectivity. nih.govrsc.org

Quantum Chemical Calculations (e.g., DFT) on Transition States and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. bohrium.com For a reaction involving this compound, DFT calculations can be employed to model the geometry and energy of reactants, products, and, most critically, the short-lived transition states and intermediates that connect them. researchgate.netresearchgate.net

By calculating the energy of a transition state, chemists can determine the activation energy (energy barrier) of a reaction step. nih.gov For example, in studying substitution reactions on thiazole-containing metal complexes, DFT has been used to construct full reaction energy profiles, identifying the activation Gibbs free energy for each step. researchgate.net Similar approaches could elucidate the mechanisms of nucleophilic attack at the sulfur atom of the sulfonyl fluoride group or electrophilic substitution on the thiazole ring. These calculations provide a molecular-level picture of bond breaking and forming processes.

Table 2: Representative Calculated Energy Barriers for Thiazole Reactions from Literature

| Reaction Type | System Studied | Computational Method | Calculated Energy Barrier (kJ/mol) | Reference |

| Tautomerization (H-transfer) | 2-Amino-4-methylthiazole (B167648) | DFT | 208.6 | nih.gov |

| Tautomerization (H-transfer) | 2-Amino-4-methylthiazole | DFT | 360.3 | nih.gov |

| Substitution Reaction | trans-[PtCl₂(NH₃)(thiazole)] | DFT | 18.7 kcal/mol (approx. 78.2 kJ/mol) | researchgate.net |

These examples demonstrate the ability of DFT to quantify the energetic feasibility of different reaction pathways.

Energy Landscape Analysis of Reaction Pathways

A reaction pathway is not a simple progression but a journey across a complex, multi-dimensional potential energy surface. Energy landscape analysis involves mapping this surface to identify all relevant minima (reactants, intermediates, products) and saddle points (transition states). researchgate.net

For a molecule like this compound, this analysis can reveal competing reaction pathways. For instance, a nucleophile could potentially attack the C2, C4, or C5 positions of the thiazole ring, or the sulfur atom of the sulfonyl fluoride. By calculating the energy profiles for each of these possibilities, researchers can predict the most likely reaction outcome under given conditions. Studies on 2-amino-4-methylthiazole have mapped the potential energy diagram for various tautomerization pathways, showing large energy differences that result in only one tautomer being significantly populated at equilibrium. nih.gov This type of analysis is crucial for understanding and controlling complex reaction networks.

Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers (regioisomers or stereoisomers), predicting the dominant product is a key challenge in synthetic chemistry. Computational models are increasingly used for this purpose. rsc.orgnih.gov The prediction of regioselectivity often relies on the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the Gibbs free energies of the competing transition states. nih.gov

By calculating the activation energies for all possible pathways leading to different isomers, the lowest energy pathway can be identified, which corresponds to the major product. nih.gov DFT calculations have been successfully used to explain the regioselectivity in metal-catalyzed cycloaddition reactions to form triazoles. nih.gov For this compound, such methods could predict, for example, the preferred site of electrophilic aromatic substitution on the thiazole ring or the regiochemical outcome of cycloaddition reactions. wikipedia.org This predictive power accelerates the design of efficient and selective synthetic routes. optibrium.com

Applications in Chemical Biology Research and Molecular Probe Development

Design and Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride-Based Chemical Probes

The creation of effective chemical probes from 2-methyl-1,3-thiazole-5-sulfonyl fluoride (B91410) hinges on synthetic strategies that couple the reactive sulfonyl fluoride warhead with molecular scaffolds that can selectively interact with protein targets.

The foundational principle in designing these probes involves the strategic attachment of the this compound moiety to a ligand that possesses inherent affinity for a protein target. This approach enhances the local concentration of the reactive warhead near the target protein, facilitating a covalent reaction with a proximal nucleophilic amino acid residue. The synthesis often involves coupling sulfonyl fluoride-containing building blocks with peptide or small molecule ligands. nih.govnih.gov For instance, a common strategy is to replace a functional group, such as a carboxylic acid on a known inhibitor, with the sulfonyl fluoride group to convert a reversible binder into a covalent inhibitor. chemrxiv.org This directed approach can yield highly potent and selective agents by covalently targeting a surface amino acid at the binding site. nih.gov The thiazole (B1198619) ring itself is a common heterocycle in biologically active compounds, and its presence can contribute to the binding affinity and conformational properties of the probe. nih.gov

A key aspect of the design is the linker connecting the ligand to the warhead. The linker's length and flexibility are optimized to ensure the sulfonyl fluoride is correctly positioned to react with a targetable residue without disrupting the ligand's primary binding interactions.

Table 1: Components of a this compound-Based Probe

| Component | Function | Key Design Considerations |

| Ligand Scaffold | Provides binding affinity and selectivity for the target protein. | Based on known inhibitors or binding fragments. |

| 2-Methyl-1,3-thiazole | A heterocyclic core that can be part of the ligand or linker. | Contributes to binding interactions and overall molecular geometry. |

| Sulfonyl Fluoride (SO₂F) | The electrophilic "warhead" that forms a covalent bond with nucleophilic residues. | Reactivity can be tuned by the electronic properties of the attached thiazole ring. |

| Linker | Connects the ligand to the warhead. | Length, rigidity, and chemical nature are optimized for proper positioning. |

To facilitate the detection and identification of protein targets, modern probe design incorporates "clickable" handles for bio-orthogonal ligation. These probes are synthesized with an additional functional group, such as an alkyne or azide, that is unreactive with most biological molecules but can undergo a specific "click" reaction with a complementary tag. ucsf.edursc.org

The synthesis of a clickable this compound probe involves incorporating a bio-orthogonal handle, like a terminal alkyne, onto the ligand scaffold. ucsf.edu This enables a two-step activity-based protein profiling (ABPP) workflow. universiteitleiden.nlresearchgate.net First, the probe is introduced into a biological system (e.g., cell lysate or live cells) to covalently label its targets. Second, a reporter tag, such as a fluorophore or biotin (B1667282) attached to a complementary azide, is added. The tag is then "clicked" onto the probe-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bio-orthogonal reaction. rsc.org This allows for the visualization or affinity purification and subsequent identification of the target proteins by mass spectrometry. researchgate.netnih.gov The use of clickable sulfonyl fluoride probes has been demonstrated in strategies like "Diversity Oriented Clicking" (DOC), which allows for the rapid synthesis of diverse libraries of functionalized probes. nih.govchemrxiv.org

Exploration of Covalent Target Engagement

The utility of this compound as a warhead is defined by its ability to form stable covalent bonds with nucleophilic residues on proteins. Understanding the specifics of this covalent engagement is crucial for probe development and inhibitor design.

While many covalent inhibitors target the highly nucleophilic cysteine residue, sulfonyl fluorides exhibit a broader reactivity profile. mdpi.com They are particularly effective at reacting with the side chains of lysine (B10760008) and tyrosine, which are frequently found in ligand-binding pockets but are less intrinsically nucleophilic than cysteine. ucsf.edu The ability to target these alternative residues significantly expands the "ligandable" proteome. chemrxiv.org

Chemoproteomic platforms have been developed to directly map these interactions on a proteome-wide scale. By using clickable sulfonyl fluoride probes in intact cells, researchers have identified hundreds of ligandable tyrosines and lysines across diverse protein classes. ucsf.edu The reactivity of the sulfonyl fluoride can also extend to serine and threonine residues under favorable conditions. nih.govresearchgate.net This promiscuity, when harnessed correctly through a selective ligand, allows for the targeting of proteins that lack an accessible cysteine. mdpi.com

Table 2: Reactivity of Sulfonyl Fluoride Warhead with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluoride | Notes |

| Tyrosine | Phenolic hydroxyl (-OH) | High | A primary target for sulfonyl fluoride probes. ucsf.edunih.govnih.gov |

| Lysine | Epsilon-amino (-NH₂) | High | A primary target for sulfonyl fluoride probes. nih.govnih.govucsf.edu |

| Serine | Aliphatic hydroxyl (-OH) | Moderate | Can be modified, often within catalytic sites (e.g., serine hydrolases). nih.gov |

| Threonine | Secondary hydroxyl (-OH) | Moderate | Can be targeted, though generally less reactive than serine. nih.gov |

| Cysteine | Thiol (-SH) | Low to Moderate | While highly nucleophilic, it is not the primary target for sulfonyl fluorides compared to other electrophiles like acrylamides. |

| Histidine | Imidazole ring | Moderate | Can be targeted by sulfonyl fluorides. nih.gov |

The covalent modification of proteins by sulfonyl fluorides occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). chemrxiv.org In this reaction, the nucleophilic side chain of an amino acid residue (e.g., the hydroxyl of tyrosine or the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester (with Tyr/Ser/Thr) or sulfonamide (with Lys) linkage. researchgate.net

The formation of these covalent adducts can be confirmed through several analytical techniques. High-resolution mass spectrometry is used to detect the characteristic mass shift in the target protein or its peptides corresponding to the addition of the probe minus the displaced fluoride. nih.govmdpi.com Furthermore, X-ray crystallography can provide definitive structural evidence of the covalent bond, revealing the precise atom-to-atom connection between the probe and the specific amino acid residue within the protein's three-dimensional structure. nih.gov

Utilization in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes in complex biological systems. nih.gov Probes based on this compound are well-suited for ABPP applications due to their mechanism-based, covalent reactivity. researchgate.netmdpi.com

In a typical ABPP experiment, the sulfonyl fluoride probe is designed to mimic an enzyme's natural substrate or cofactor, directing it to the active site. The probe then covalently reacts with a nucleophilic residue within that site, but only if the enzyme is in a functionally active conformation. nih.gov This "activity-dependent" labeling allows for the specific profiling of active enzyme populations, distinguishing them from inactive or inhibited enzymes. researchgate.net

ABPP can be performed in competitive or direct formats. In competitive ABPP, a biological sample is pre-treated with a potential inhibitor before the addition of the sulfonyl fluoride probe. A reduction in probe labeling indicates that the inhibitor is engaging the target enzyme. mdpi.com This method is widely used for target identification and selectivity profiling of drug candidates. Direct ABPP, often using clickable probes, is used to compare enzyme activity profiles between different biological states (e.g., healthy vs. diseased tissue). nih.govnih.gov The broad reactivity of the sulfonyl fluoride warhead enables the development of ABPP probes for diverse enzyme classes beyond the classical cysteine-targeting probes. mdpi.comnih.gov

Contributions to Covalent Ligand Discovery and Optimization

The discovery and optimization of covalent ligands have been significantly advanced by the use of electrophilic groups like sulfonyl fluorides. These groups offer a balance of stability in aqueous environments and reactivity toward biological nucleophiles, making them valuable tools in drug discovery. nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development. In the context of covalent inhibitors, this approach involves screening libraries of small, electrophile-containing molecules, or "fragments," to identify those that bind to and react with a target protein. nih.gov

Sulfonyl fluoride-containing fragments are particularly advantageous in this approach. Unlike more traditional cysteine-targeting electrophiles, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, and serine. nih.gov This expands the scope of proteins that can be targeted.

A typical workflow for a fragment-based covalent ligand discovery campaign using a library that could include this compound would involve:

Library Synthesis: A diverse collection of sulfonyl fluoride-containing fragments is synthesized. High-throughput chemistry methods can be employed to rapidly generate a library of these compounds. nih.gov

Screening: The fragment library is screened against the protein of interest. Mass spectrometry is a common technique used to detect the formation of a covalent bond between a fragment and the protein. nih.govmdpi.com

Hit Identification and Validation: Fragments that show covalent modification of the target protein are identified as "hits." The site of modification on the protein is then determined, often using tandem mass spectrometry. nih.gov

Fragment Optimization: Once a hit is validated, medicinal chemistry efforts are undertaken to grow the fragment and improve its binding affinity and selectivity for the target protein.

While specific screening data for this compound is not prominently available in published literature, its structural characteristics—a small, heterocyclic core with a reactive sulfonyl fluoride group—make it an ideal candidate for inclusion in such fragment libraries. The thiazole ring provides a rigid scaffold that can be further functionalized to enhance binding interactions with a target protein.

Structure-guided design is another powerful approach for the development of covalent inhibitors. This strategy relies on having a high-resolution structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy. This structural information is then used to design a ligand that can bind to the protein with high affinity and position the electrophilic warhead, in this case, the sulfonyl fluoride, in close proximity to a nucleophilic amino acid residue in the binding site. rsc.org

The design process for a sulfonyl fluoride-containing ligand using a structure-guided approach would generally follow these steps:

Target Identification and Structural Analysis: A protein of interest is chosen, and its three-dimensional structure is determined. The binding site is analyzed to identify key interactions and the location of potentially reactive nucleophilic residues.

Scaffold Selection: A molecular scaffold that is complementary to the shape and chemical environment of the binding site is selected. For a compound like this compound, the thiazole ring would serve as the core scaffold.

Warhead Placement: The sulfonyl fluoride group is incorporated into the scaffold in a position that allows it to react with a targeted nucleophile. The thiazole ring offers multiple points for substitution, allowing for precise positioning of the sulfonyl fluoride.

In Silico Modeling: Computational docking and molecular dynamics simulations can be used to predict the binding mode of the designed ligand and its potential to form a covalent bond with the target residue.

Synthesis and Biological Evaluation: The designed compound is synthesized and then tested for its ability to inhibit the target protein.

The thiazole moiety in this compound is a common heterocycle in medicinal chemistry and can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which can contribute to the binding affinity of the ligand. nih.govmdpi.com By leveraging these interactions, the sulfonyl fluoride can be effectively delivered to its target, leading to potent and selective covalent inhibition.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "2-Methyl-1,3-thiazole-5-sulfonyl fluoride" and its derivatives. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, which is crucial for confirming product identity and elucidating reaction pathways. mdpi.com Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of such heterocyclic compounds. nih.gov

In the context of reaction monitoring, HRMS can track the consumption of starting materials and the formation of intermediates and final products in real-time. Specialized methods like Parallel Reaction Monitoring (PRM), which utilize a high-resolution mass analyzer, enable the simultaneous tracking of multiple target product ions from a specific precursor. nih.gov This parallel detection provides high-confidence identification and quantification, which is essential for detailed mechanistic studies of reactions involving the sulfonyl fluoride (B91410) moiety. nih.gov The high mass accuracy, typically within ±5 ppm, allows for the confident assignment of spectral features to specific chemical entities, even in complex reaction mixtures. nih.gov

The characterization of novel synthesized compounds relies heavily on HRMS to confirm that the desired transformation has occurred. For instance, in the synthesis of related thiazole (B1198619) derivatives, HRMS is routinely used to verify the molecular formula of the final products. mdpi.comnih.gov

Table 1: Example HRMS Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Molecular Formula | C8H11N4O2S |

| Calculated m/z [M+H]+ | 227.0597 |

| Found m/z [M+H]+ | 227.0598 |

Data derived from a representative sulfonyl-containing heterocyclic compound. fz-juelich.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "this compound." Both 1H and 13C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the core structure and the position of substituents.

For related 2-methylthiazole (B1294427) structures, the methyl protons (–CH3) typically appear as a singlet in the 1H NMR spectrum. nih.gov Protons on the thiazole ring itself have characteristic chemical shifts that are influenced by the electronic nature of the substituents. nih.gov In the 13C NMR spectra of related thiazole sulfonyl compounds, the methyl carbon resonates at a distinct chemical shift, while the carbons of the thiazole ring can be assigned based on their electronic environment and coupling patterns. nih.gov The presence of the highly electronegative sulfonyl fluoride group (–SO2F) is expected to significantly influence the chemical shifts of the adjacent C5 carbon and the C4 proton on the thiazole ring, inducing a downfield shift.

NMR is also a powerful tool for studying reaction mechanisms. By acquiring spectra at different time points, one can observe the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic data. For example, in studies of related imidazo[2,1-b] nih.govnih.govresearchgate.net-thiadiazole derivatives, NMR was used to characterize the final cyclized products and confirm their structures. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for "this compound"

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 1H | C2–CH3 | ~2.4 - 2.8 | Singlet, typical for methyl on a thiazole ring. nih.gov |

| 1H | C4–H | ~8.0 - 8.5 | Singlet, downfield due to adjacent –SO2F group. |

| 13C | C 2 | ~160 - 165 | Influenced by ring nitrogen and methyl group. |

| 13C | C 4 | ~140 - 145 | Influenced by adjacent sulfonyl fluoride group. |

| 13C | C 5 | ~145 - 150 | Directly attached to the sulfonyl group. |

| 13C | –C H3 | ~15 - 20 | Typical range for a methyl group on a heterocycle. nih.gov |

Predicted values are based on data from analogous thiazole and sulfonyl fluoride compounds. nih.govfz-juelich.de

Infrared and Raman Spectroscopy for Understanding Vibrational Modes and Bonding Changes

The analysis of vibrational spectra allows for the identification of key functional groups. For the title compound, characteristic bands would be expected for the thiazole ring, the methyl group, and the sulfonyl fluoride moiety. Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental spectra to assign specific vibrational modes with high confidence. researchgate.netmdpi.comnih.gov

Key expected vibrations include:

Thiazole Ring: C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm-1 region. researchgate.net

Methyl Group (–CH3): Symmetric and asymmetric C-H stretching vibrations are expected in the 3000-2850 cm-1 range. mdpi.com

Sulfonyl Group (–SO2–): Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the 1400-1300 cm-1 and 1200-1100 cm-1 regions, respectively.

Sulfur-Fluorine Bond (S–F): The S-F stretching vibration is expected to appear as a strong band, typically in the 850-750 cm-1 region.

By monitoring changes in these vibrational frequencies during a reaction, one can gain insight into bonding changes. For example, the cleavage or formation of bonds involving the sulfonyl fluoride group would result in the disappearance or appearance of its characteristic vibrational bands. mdpi.com

Table 3: Characteristic Vibrational Frequencies for "this compound"

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch | Methyl Group | 3000 - 2850 | IR, Raman |

| C=N Stretch | Thiazole Ring | 1620 - 1550 | IR, Raman |

| C=C Stretch | Thiazole Ring | 1500 - 1400 | IR, Raman |

| S=O Asymmetric Stretch | Sulfonyl Fluoride | 1400 - 1350 | IR, Raman |

| S=O Symmetric Stretch | Sulfonyl Fluoride | 1200 - 1150 | IR, Raman |

| S-F Stretch | Sulfonyl Fluoride | 850 - 750 | IR |

Assignments based on typical frequency ranges for these functional groups in related molecules. mdpi.comresearchgate.net

X-ray Crystallography of Novel Derivatives and Co-crystal Structures for Ligand-Target Interactions

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself may not be publicly available, analysis of its novel derivatives is critical for unambiguous structural proof and for understanding intermolecular interactions. mdpi.com

For example, the crystal structure of a related compound, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, was solved and shown to crystallize in the monoclinic space group P21/c. nih.gov The analysis revealed how the molecules pack in the solid state, highlighting the roles of O–H⋯N and C–H⋯O hydrogen bonds in forming chains. nih.gov Such analyses are crucial for understanding the solid-state properties of a compound.

When developing derivatives of "this compound" as potential bioactive agents, obtaining co-crystal structures with a biological target (e.g., an enzyme) is a primary goal. These structures provide unparalleled insight into ligand-target interactions, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity. This information is invaluable for structure-based drug design, guiding the optimization of lead compounds to improve their potency and pharmacological properties. The structural fusion of thiazole and sulfonyl-containing moieties is a known strategy in medicinal chemistry to enhance interactions with biological targets. nih.govnih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Thiazole Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C6H4F3NO2S |

| Molecular Weight | 211.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.961 (1) |

| b (Å) | 15.682 (3) |

| c (Å) | 10.632 (2) |

| β (°) | 90.35 (3) |

| Volume (Å3) | 827.1 (3) |

| Z (molecules/unit cell) | 4 |

Data from the analysis of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. nih.gov

Future Research Directions and Emerging Paradigms

Development of Advanced Synthetic Methodologies for Thiazole (B1198619) Sulfonyl Fluorides

While the direct synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (B91410) is not extensively documented, future research will likely focus on adapting established methods for creating heteroaryl sulfonyl fluorides. Current synthetic strategies provide a foundation for these advancements. For instance, the conversion of heteroaromatic thiols into sulfonyl fluorides via an oxidative chlorination followed by a halogen exchange with potassium bifluoride (KHF₂) is a viable route. ccspublishing.org.cnmdpi.com Similarly, the reaction of aryl Grignard reagents with sulfuryl fluoride (SO₂F₂) has been shown to be effective for producing sulfonyl fluorides from various heterocyclic systems, including thiazoles. mdpi.comresearchgate.net

A particularly relevant approach involves the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, which leverages 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) connectors in a "Diversity Oriented Clicking" strategy. chemrxiv.orgmonash.eduunimelb.edu.au This method is noted for its simplicity and tolerance of diverse functional groups. chemrxiv.orgunimelb.edu.au Another related synthesis is that of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride from 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, suggesting that similar precursors could be adapted to yield the corresponding sulfonyl fluoride. researchgate.net

Future methodologies will likely aim to improve yield, reduce the number of steps, and enhance substrate scope, potentially through novel catalytic systems or one-pot procedures.

Table 1: Comparison of Potential Synthetic Routes for Thiazole Sulfonyl Fluorides This table is generated based on established methods for analogous compounds.

| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| From Thiol | 2-Methyl-1,3-thiazole-5-thiol | NaOCl, KHF₂ | Readily available reagents, avoids gaseous chlorine. ccspublishing.org.cn | Limited to heteroaromatic thiols. ccspublishing.org.cn |

| From Sulfonyl Chloride | 2-Methyl-1,3-thiazole-5-sulfonyl chloride | KHF₂ or KF | High yield, mild conditions, avoids hydrolysis. ccspublishing.org.cn | Precursor synthesis may be multi-stepped. |

| Grignard Reaction | 5-Bromo-2-methyl-1,3-thiazole | Mg, SO₂F₂ | Direct formation of the C-SO₂F bond. mdpi.com | Grignard reagent compatibility with other functional groups. |

| From Sulfonamides | 2-Methyl-1,3-thiazole-5-sulfonamide | Pyry-BF₄, MgCl₂, KF | High chemoselectivity, suitable for complex molecules. mdpi.com | Requires specific pyrylium (B1242799) activator. |

| From Diazonium Salts | 5-Amino-2-methyl-1,3-thiazole | NaNO₂, DABSO, KHF₂ | Utilizes readily available amino-thiazoles. mdpi.com | Diazonium salt stability can be a concern. |

Expanding the Scope of SuFEx Chemistry with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, prized for its ability to reliably form robust chemical linkages under metal-free conditions. nih.govresearchgate.net The sulfonyl fluoride group (–SO₂F) is a key "hub" for SuFEx reactions, demonstrating stability yet possessing latent reactivity that can be triggered with specific nucleophiles. nih.gov

This compound is an ideal candidate for expanding the SuFEx toolkit. The S(VI)-F bond can react with a variety of nucleophiles, including phenols, amines, and alcohols, to form stable sulfonate esters and sulfonamides. ccspublishing.org.cnnih.gov Research has shown that while the electron-rich nature of some thiazole rings can make the sulfur atom less electrophilic and thus slow the SuFEx reaction, this can be overcome with more forcing conditions, such as heating with a base like cesium carbonate (Cs₂CO₃). chemrxiv.org

Future work will focus on using this compound to access novel molecular architectures. Its bifunctional nature—a reactive SuFEx handle on a versatile thiazole scaffold—allows it to act as a linchpin, connecting different molecular fragments with high efficiency and predictability. This opens avenues for creating libraries of complex molecules for applications in drug discovery and chemical biology. researchgate.net

Table 2: Potential SuFEx Reactions with this compound This table illustrates hypothetical but chemically plausible transformations based on SuFEx principles.

| Nucleophile | Catalyst/Conditions | Product Class | Significance |

|---|---|---|---|

| Phenol (B47542) (Ar-OH) | Base (e.g., DBU, Cs₂CO₃) chemrxiv.orgnih.gov | Aryl Sulfonate Ester | Stable linkages for bioconjugation and materials science. |

| Primary/Secondary Amine (R-NH₂, R₂NH) | Ca(NTf₂)₂/DABCO nih.gov | Sulfonamide | Creates bioisosteres of amides and esters for medicinal chemistry. researchgate.net |

| Alcohol (R-OH) | BTMG/HMDS researchgate.net | Alkyl Sulfonate Ester | Modular synthesis of diverse functional molecules. |

| Silyl Ether (Ar-OSiMe₃) | Bifluoride salts nih.gov | Aryl Sulfonate Ester | Classic SuFEx reaction, high efficiency. |

Integration with High-Throughput Screening and Automation in Chemical Biology

The progression of early-stage drug discovery is increasingly dependent on high-throughput screening (HTS) and the automation of chemical synthesis. rsc.org The properties of this compound make it highly suitable for these modern workflows. Its stability and predictable reactivity are ideal for automated synthesis platforms that generate large compound libraries on a nano- or microscale. rsc.org

Recent studies have demonstrated the use of automated reaction setups for SuFEx chemistry to produce compound arrays for screening. researchgate.net Technologies like acoustic dispensing can be used to perform reactions in 1536-well plates, drastically reducing the consumption of reagents and accelerating the discovery timeline. rsc.org

In this context, this compound could serve as a core building block. An automated platform could rapidly combine it with thousands of different amine or phenol building blocks via SuFEx reactions. The resulting library of unpurified thiazole-containing compounds could then be directly screened for biological activity using techniques like differential scanning fluorimetry (DSF), identifying initial hits against protein targets. rsc.org This "on-the-fly" synthesis and screening paradigm minimizes waste and allows for a more rapid exploration of chemical space. rsc.org

Computational Design and Prediction of Novel Sulfonyl Fluoride Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized. nih.gov For this compound and its derivatives, methods like Density Functional Theory (DFT) are invaluable. Computational studies can be used to rationalize and predict structure-property relationships, including color tunability and electronic properties for materials science applications. nih.gov

A critical area of future research is the prediction of reactivity. It has been shown that the hydrolytic stability and amino acid reactivity of sulfonyl fluorides can be correlated with their calculated Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org Such models are crucial for designing covalent probes for chemical biology. acs.orgnih.gov By calculating these parameters for novel derivatives of this compound, researchers can rationally tune the electrophilicity of the warhead. This allows for the design of molecules that are stable enough to exist in aqueous biological systems but reactive enough to form covalent bonds with specific amino acid residues like lysine (B10760008), tyrosine, or serine on a target protein. nih.govrsc.orgacs.org This predictive power accelerates the development of selective covalent inhibitors for challenging drug targets. nih.gov

Exploration of this compound as a Scaffold for Functional Materials

The development of advanced materials with tailored properties is a major goal of modern chemistry. Thiazole-based polymers have been investigated for their interesting electronic properties, making them candidates for use in organic electronics. arizona.edu Thiazolothiazole-based polymers, for example, have been synthesized and used as donor materials in polymer solar cells. researchgate.net

This compound presents two distinct avenues for creating functional materials. First, it can be used as a monomer in polymerization reactions. The SuFEx reaction can be used to create novel polysulfonates and polysulfonamides, which are polymers linked by -SO₂- groups instead of traditional carbon-based backbones. ccspublishing.org.cn This could lead to materials with unique thermal, mechanical, and electronic properties.

Second, the sulfonyl fluoride group can act as a reactive handle for the post-polymerization modification of existing polymers. ccspublishing.org.cn A polymer could be synthesized with pendant groups that are reactive towards the thiazole moiety, or conversely, a polymer could be pre-functionalized with amine or phenol groups that can then undergo a SuFEx reaction with this compound. This approach allows for the precise installation of the functional thiazole unit onto a material's surface or side chains, imparting new properties for applications in sensors, coatings, or specialized electronics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-1,3-thiazole-5-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : Sulfonyl fluorides are typically synthesized via halogen exchange from sulfonyl chlorides using fluorinating agents like KF or tetrabutylammonium fluoride (TBAF). For example, 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride (CAS 16867-04-2) can serve as a precursor, with reaction optimization focusing on solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometric ratios of fluorinating agents . Characterization of intermediates via / NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : NMR is essential to confirm sulfonyl fluoride formation (typical δ range: 50–60 ppm). NMR can resolve methyl and thiazole proton environments (e.g., δ 2.5–3.0 ppm for methyl groups adjacent to sulfur) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S, and F percentages.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H] for CHFNOS, expected m/z 218.0) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies under varied pH (2–10) and temperatures (4–40°C). Monitor degradation via HPLC or NMR, tracking fluoride release as a proxy for hydrolysis. Sulfonyl fluorides generally exhibit greater hydrolytic stability than chlorides but degrade rapidly under strongly basic conditions (pH > 9) .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform comparative reactivity studies with nucleophiles (e.g., amines, thiols) under controlled conditions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) of the sulfonyl fluoride group, correlating electron-withdrawing effects of the thiazole ring with reaction rates. Experimental kinetic data (e.g., second-order rate constants) can validate computational predictions .

Q. What computational strategies are effective for predicting the binding affinity of this compound in enzyme inhibition studies?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on sulfonyl fluoride’s electrophilic sulfur as a covalent inhibitor .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes post-covalent modification .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

- Methodology : Apply systematic meta-analysis to identify variables (e.g., cell line specificity, assay protocols). For example, antimicrobial activity discrepancies may arise from pH-dependent reactivity (e.g., enhanced activity at pH 6–7 due to optimal nucleophile availability) . Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent undesired sulfonylation.

- Sequential Addition : Prioritize sulfonyl fluoride reactions before introducing base-sensitive functionalities.

- In Situ Monitoring : Use real-time NMR to track reaction progress and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.